molecular formula C16H20N4O2S2 B2932823 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392291-27-9

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2932823
CAS No.: 392291-27-9
M. Wt: 364.48
InChI Key: VQGPBHGMGVIVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound built around the 1,3,4-thiadiazole heterocyclic scaffold, a structure renowned for its diverse pharmacological potential and significant role in medicinal chemistry research . The 1,3,4-thiadiazole core is characterized by its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with high in vivo stability and low toxicity, making it a privileged structure in drug discovery . Furthermore, derivatives of this scaffold are known to exhibit mesoionic properties, which can enable strong interactions with biomolecules and contribute to good cell permeability and the ability to cross the blood-brain barrier . This specific derivative shares a close structural relationship with several compounds reported in scientific literature that have demonstrated anticonvulsant properties . The molecular architecture of such compounds often incorporates key pharmacophoric elements: an electron-donor group, a hydrophobic aryl ring (such as the p-tolyl group in this molecule), and a hydrogen bonding domain, which together are hypothesized to facilitate activity against epilepsy through the GABA A receptor pathway . Beyond central nervous system research, the 1,3,4-thiadiazole scaffold is extensively investigated for antimicrobial , anticancer , anti-inflammatory , and antituberculosis activities . The pentanamide chain in this molecule may influence its lipophilicity and overall pharmacokinetic profile, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to use this compound to explore the versatile chemistry and biology of the 1,3,4-thiadiazole class.

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-3-4-5-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGPBHGMGVIVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Thiadiazole Ring : This five-membered ring containing nitrogen and sulfur contributes to the stability and reactivity of the compound.
  • Amide Functional Group : The presence of the amide group enhances the compound's solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of Thiadiazole Ring : This involves the reaction between thioketones and p-tolylamine under controlled conditions.
  • Amidation : The final product is obtained through amidation reactions where pentanamide is introduced.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. The presence of the nitrogen-sulfur moiety in the structure enhances its efficacy against various bacterial strains.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

Anticancer Activity

Molecular docking studies indicate that this compound may act as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR). This inhibition is crucial for cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes disrupts cellular processes.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated signaling pathways, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties and potential variations in biological activity among structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamideContains a propionamide groupPotentially different biological activity due to structural modification
2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideContains a nitro groupEnhanced reactivity and potential for different pharmacological effects

Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • In Vitro Anti-inflammatory Assessment : Research indicated that these compounds could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in inflammatory disease management.
  • Cytotoxicity Tests : Various analogs were tested against cancer cell lines (e.g., HeLa and MCF7), showing promising results in inhibiting cell growth at nanomolar concentrations.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 1,3,4-thiadiazole 2-oxo-2-(p-tolylamino)ethylthio Pentanamide N/A N/A ~436.5*
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 1,3,4-thiadiazole (bis-thiadiazole) Ethylthio (linked to second thiadiazole) Acetamide N/A N/A 381.5
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-thiadiazole Methyl 2-(4-ethylphenoxy)acetamide N/A N/A 280.4
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-thiadiazole 4-Chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 138–140 82 ~457.0*
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-thiadiazole Benzylthio 2-(2-methoxyphenoxy)acetamide 135–136 85 ~400.4*

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Diversity: The target compound’s pentanamide chain (position 2) is longer than acetamide or phenoxyacetamide groups in analogs, likely increasing lipophilicity and influencing membrane permeability .
  • p-Tolylamino vs.
  • Synthetic Efficiency : Yields for analogs range from 68% to 88%, with benzylthio derivatives (e.g., 5m) showing higher efficiency. The target compound’s synthesis may require optimization due to steric hindrance from the pentanamide chain .
Key Observations:
  • Potency: Compound 4y, which shares the p-tolylamino-thiadiazole motif, demonstrates nanomolar-range IC₅₀ values, surpassing cisplatin in potency . The target compound’s extended alkyl chain may further modulate potency by improving target engagement or pharmacokinetics.
  • Selectivity: Analogs like 4y show specificity for cancer cells, suggesting the p-tolylamino group contributes to selective cytotoxicity. The pentanamide chain in the target compound could enhance this selectivity by reducing off-target interactions .

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